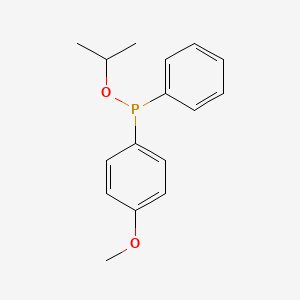phosphanium bromide CAS No. 71864-06-7](/img/structure/B14458486.png)
[2-(2-Methyl-1,3-dithian-2-yl)ethyl](triphenyl)phosphanium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methyl-1,3-dithian-2-yl)ethylphosphanium bromide is a chemical compound that features a dithiane ring and a triphenylphosphonium group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-1,3-dithian-2-yl)ethylphosphanium bromide typically involves the reaction of 2-(2-methyl-1,3-dithian-2-yl)ethanol with triphenylphosphine in the presence of a brominating agent. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: In some cases, catalysts such as iodine or other halogen sources may be used to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methyl-1,3-dithian-2-yl)ethylphosphanium bromide can undergo various types of chemical reactions, including:
Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or thioether derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide, cyanide, or alkoxide ions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reducing Agents: Typical reducing agents are lithium aluminum hydride, sodium borohydride, and dithiothreitol.
Substitution Reactions: These reactions often require polar aprotic solvents like dimethyl sulfoxide or acetonitrile and may be catalyzed by phase transfer catalysts.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(2-Methyl-1,3-dithian-2-yl)ethylphosphanium bromide is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and the protection of carbonyl groups.
Biology
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry
In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials, particularly those requiring sulfur-containing functional groups.
Mécanisme D'action
The mechanism of action of 2-(2-Methyl-1,3-dithian-2-yl)ethylphosphanium bromide involves its ability to interact with various molecular targets through its phosphonium and dithiane groups. The phosphonium group can facilitate the transfer of the compound across cell membranes, while the dithiane ring can undergo redox reactions, making it useful in redox biology and chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Methyl-1,3-dithian-2-yl)ethanol
- Triphenylphosphine
- 2-Methyl-1,3-dithiane
Uniqueness
What sets 2-(2-Methyl-1,3-dithian-2-yl)ethylphosphanium bromide apart from similar compounds is its combination of a dithiane ring and a triphenylphosphonium group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
71864-06-7 |
|---|---|
Formule moléculaire |
C25H28BrPS2 |
Poids moléculaire |
503.5 g/mol |
Nom IUPAC |
2-(2-methyl-1,3-dithian-2-yl)ethyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C25H28PS2.BrH/c1-25(27-20-11-21-28-25)18-19-26(22-12-5-2-6-13-22,23-14-7-3-8-15-23)24-16-9-4-10-17-24;/h2-10,12-17H,11,18-21H2,1H3;1H/q+1;/p-1 |
Clé InChI |
ZMNCLKGZXWQNHM-UHFFFAOYSA-M |
SMILES canonique |
CC1(SCCCS1)CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





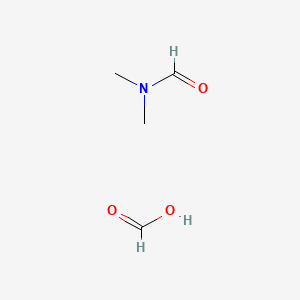
![[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]methanol](/img/structure/B14458438.png)
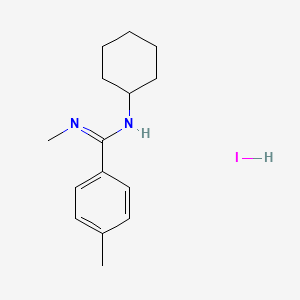

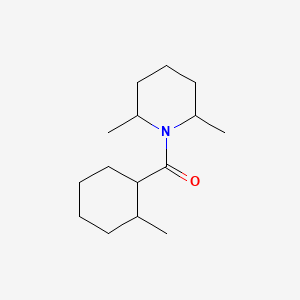
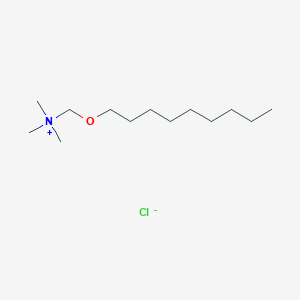
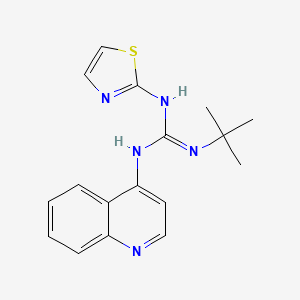
![10-(Aminomethyl)-8,9-dihydropyrido[1,2-a]indol-6(7H)-one](/img/structure/B14458485.png)
